Boc-Hyp(Bzl)-OH.DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

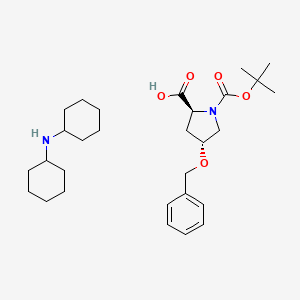

Boc-Hyp(Bzl)-OH.DCHA: tert-butoxycarbonyl-O-benzyl-L-hydroxyproline dicyclohexylamine , is a derivative of hydroxyproline. This compound is commonly used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) group attached to the hydroxyproline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Hyp(Bzl)-OH.DCHA typically involves the protection of the hydroxyproline with a Boc group and the benzylation of the hydroxy group. The process can be summarized as follows:

Protection of Hydroxyproline: Hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-hydroxyproline.

Benzylation: The Boc-hydroxyproline is then treated with benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH) to introduce the benzyl group, resulting in Boc-Hyp(Bzl)-OH.

Formation of Dicyclohexylamine Salt: Finally, the Boc-Hyp(Bzl)-OH is reacted with dicyclohexylamine to form the dicyclohexylamine salt, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Boc-Hyp(Bzl)-OH.DCHA undergoes various chemical reactions, including:

Deprotection Reactions: The Boc and benzyl groups can be removed under acidic or hydrogenation conditions, respectively.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for benzyl group removal.

Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide bond formation.

Major Products Formed:

Deprotection: Removal of the Boc group yields hydroxyproline derivatives, while benzyl group removal yields free hydroxyproline.

Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.

Scientific Research Applications

Boc-Hyp(Bzl)-OH.DCHA is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for complex molecules.

Biology: It is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is used in the synthesis of therapeutic peptides and in the design of peptide-based vaccines.

Industry: It is utilized in the production of peptide-based materials and in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Boc-Hyp(Bzl)-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc and benzyl groups protect the functional groups of hydroxyproline during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free hydroxyproline can participate in peptide bond formation, contributing to the overall structure and function of the synthesized peptide.

Comparison with Similar Compounds

Boc-Hyp-OH: Lacks the benzyl group, making it less hydrophobic.

Fmoc-Hyp(Bzl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Boc-Pro-OH: Lacks the hydroxy group, making it less reactive in certain coupling reactions.

Uniqueness: Boc-Hyp(Bzl)-OH.DCHA is unique due to the presence of both Boc and benzyl protecting groups, which provide enhanced stability and reactivity during peptide synthesis. The dicyclohexylamine salt form further enhances its solubility and ease of handling in various synthetic applications.

Biological Activity

Boc-Hyp(Bzl)-OH.DCHA, also known as N-tert-butoxycarbonyl-O-benzyl-L-hydroxyproline, is a compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C17H23NO5·C12H23N

- Molecular Weight : 502.7 g/mol

- CAS Number : 54631-81-1

- Purity : ≥98% (HPLC)

- Physical Appearance : White powder

Biological Activity Overview

This compound exhibits various biological activities primarily due to its structural characteristics that facilitate interactions with biological macromolecules. Its applications include:

- Antibody-Drug Conjugates (ADCs) : It acts as a non-cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity .

- Proteolysis Targeting Chimeras (PROTACs) : The compound serves as a linker in PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug design and therapeutic intervention .

The biological mechanisms of this compound can be categorized based on its roles in ADCs and PROTACs:

-

In ADCs :

- The compound facilitates the conjugation of antibodies to cytotoxins, enhancing the specificity and efficacy of cancer therapies.

- Its non-cleavable nature ensures that the drug remains attached until it reaches the target site.

-

In PROTACs :

- This compound connects two ligands—one targeting an E3 ubiquitin ligase and the other binding to the target protein.

- This dual binding promotes the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively reducing its levels within cells.

Case Studies

-

Anticancer Activity :

A study demonstrated that ADCs utilizing this compound showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapy agents. The targeted delivery mechanism significantly reduced off-target effects . -

Protein Degradation :

Research involving PROTACs containing this compound revealed a marked increase in the degradation rates of specific oncoproteins in cellular models. This highlights its potential for therapeutic applications in diseases driven by aberrant protein stability .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Applications |

|---|---|---|

| Antibody-Drug Conjugates | Non-cleavable linker for cytotoxins | Cancer therapy |

| Proteolysis Targeting Chimeras | Dual ligand connection for protein degradation | Targeted therapy for various diseases |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5.C12H23N/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20);11-13H,1-10H2/t13-,14+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJSPMKUPVNTOE-DFQHDRSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.